molecular formula C13H19BrN2O2 B2883055 6-bromo-N-(3-butoxypropyl)pyridine-2-carboxamide CAS No. 1445661-62-0

6-bromo-N-(3-butoxypropyl)pyridine-2-carboxamide

Cat. No.: B2883055
CAS No.: 1445661-62-0
M. Wt: 315.211
InChI Key: LHAVJAWLGIKQNI-UHFFFAOYSA-N
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Description

6-bromo-N-(3-butoxypropyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C13H19BrN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(3-butoxypropyl)pyridine-2-carboxamide typically involves the bromination of pyridine derivatives followed by the introduction of the butoxypropyl group. One common method involves the reaction of 6-bromopyridine-2-carboxylic acid with 3-butoxypropylamine under appropriate conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by amide formation. These processes are optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(3-butoxypropyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Hydrolysis: 6-bromopyridine-2-carboxylic acid and 3-butoxypropylamine.

Scientific Research Applications

6-bromo-N-(3-butoxypropyl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-butoxypropyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-(3-methoxypropyl)pyridine-2-carboxamide
  • 6-bromo-N-(3-ethoxypropyl)pyridine-2-carboxamide
  • 6-chloro-N-(3-butoxypropyl)pyridine-2-carboxamide

Uniqueness

6-bromo-N-(3-butoxypropyl)pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of the butoxypropyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-bromo-N-(3-butoxypropyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2/c1-2-3-9-18-10-5-8-15-13(17)11-6-4-7-12(14)16-11/h4,6-7H,2-3,5,8-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAVJAWLGIKQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)C1=NC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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